molecular formula C16H16O5 B161435 Homomelodienone CAS No. 135626-20-9

Homomelodienone

Cat. No. B161435
M. Wt: 288.29 g/mol
InChI Key: FCTFULMZKQYRQV-GOKBKIRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homomelodienone is a natural compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a member of the melodianone family of compounds, which are known to have various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.

Scientific Research Applications

Transformation and Environmental Impact

Homomelodienone, a derivative of melamine, has been studied for its transformation and environmental impact, particularly in aquatic ecosystems. Research by Fan Yin-min (2014) showed that melamine can be absorbed by aquatic animals and is initially eliminated in its original form. Over time, it undergoes graded deamination, producing derivatives such as ammeline, ammelide, and cyanuric acid, providing insights into the transformation of melamine in organisms.

Material Science and Biomedical Applications

Studies on melanin and its derivatives have provided substantial knowledge applicable in material science and biomedical fields. A. Mostert (2021) highlighted the potential of melanin, a poly-indolequinone biopolymer closely related to homomelodienone, in creating new medical technologies and electronic devices due to its unique physical and chemical properties.

Role in UV Protection and Free Radical Indication

Research by T. Herrling, K. Jung, J. Fuchs (2008) has shown that melanin in the skin, particularly eumelanin, provides natural UV protection by eliminating free radicals generated by UV radiation. Additionally, melanin in hair can serve as a free radical detector, offering a method to evaluate the efficacy of hair care products.

Chemical Synthesis and Biochemical Applications

The chemical synthesis of homomelodienone and its derivatives has been explored for various biochemical applications. Chunmao Dong et al. (2021) described a base-promoted methodology for the construction of γ-oxo-α,β-alkenoic ester skeletons from vinyl propargylic alcohols, leading to the efficient synthesis of homomelodienone. This method allows for straightforward structural modifications and applications in natural products.

Biobased Production and Material Properties

The biobased production of melanin-like compounds, which include forms similar to homomelodienone, has been investigated for their potential in material applications due to their electron transport, UV light absorbance properties, and biocompatibility. K. Miller et al. (2021) demonstrated the production of pyomelanin using an engineered strain of Yarrowia lipolytica and explored its applications in material traits, electronic, and metal interaction properties.

Melanization and Evolutionary Perspectives

The process of melanization, closely related to the chemical pathways of homomelodienone and its derivatives, has been studied to understand its protective functions and evolutionary significance across various species. C. Vavricka, B. M. Christensen, Jianyong Li (2010) discussed the biochemical process of melanization, the production of toxic intermediates during this process, and the evolution of proteins that regulate this process, highlighting its relation to adaptation and physiological requirements in different species.

properties

CAS RN

135626-20-9

Product Name

Homomelodienone

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

[(2E,5E)-7-ethoxy-4,7-dioxohepta-2,5-dienyl] benzoate

InChI

InChI=1S/C16H16O5/c1-2-20-15(18)11-10-14(17)9-6-12-21-16(19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3/b9-6+,11-10+

InChI Key

FCTFULMZKQYRQV-GOKBKIRCSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)/C=C/COC(=O)C1=CC=CC=C1

SMILES

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1

synonyms

homomelodienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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